molecular formula C30H50O B1670581 Dihydroagnosterol CAS No. 2644-75-9

Dihydroagnosterol

Cat. No.: B1670581
CAS No.: 2644-75-9
M. Wt: 426.7 g/mol
InChI Key: ZCBDFGFNCFLBOL-BQNIITSRSA-N
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Description

Dihydroagnosterol is a bioactive chemical.

Scientific Research Applications

Biochemical Significance

Dihydroagnosterol plays a crucial role in the biosynthesis of cholesterol and other sterols. It acts as an intermediate compound in the metabolic pathways that convert lanosterol into various sterols, which are vital for cellular functions and membrane integrity. Research has shown that disruptions in cholesterol synthesis can lead to significant health issues, including cardiovascular diseases and metabolic disorders .

Cholesterol Synthesis Pathway

The pathway of cholesterol synthesis includes several key steps:

  • Conversion of acetyl-CoA to acetoacetyl-CoA
  • Transformation into 3-hydroxy-3-methylglutaryl-CoA
  • Reduction to mevalonic acid
  • Formation of lanosterol, which can be further reduced to this compound.

This pathway highlights the importance of this compound as a precursor in sterol metabolism, which is essential for understanding cholesterol-related diseases .

Treatment of Cataracts

Recent studies have indicated that this compound may have therapeutic applications in treating cataracts. It has been shown to disrupt the aggregation of intracrystalline proteins, which is a significant factor in cataract formation. This property suggests that this compound could be developed into a treatment option for this common eye condition .

Skin Conditioning Agents

This compound is also utilized in cosmetic formulations as a skin conditioning agent. Its moisturizing properties make it suitable for products aimed at improving skin hydration and texture. Comparative studies have demonstrated its effectiveness relative to other conditioning agents .

Isolation Techniques

The isolation of this compound from natural sources has been explored using various chromatographic techniques. For instance, high-performance counter-current chromatography has been employed to separate this compound from lanolin, achieving high purity levels (99%) for further research applications .

Comparative Efficacy Studies

In comparative studies examining the efficacy of this compound versus other sterols, it was found that its unique structure contributes to its biological activity. The compound's ability to modulate cellular functions makes it a candidate for further investigation in pharmacology and biochemistry .

Data Tables

Application Description Research Findings
Treatment of CataractsDisrupts aggregation of intracrystalline proteinsEffective in preventing cataract formation
Skin ConditioningUsed as a moisturizing agent in cosmetic formulationsImproves skin hydration and texture
Cholesterol MetabolismIntermediate in cholesterol biosynthesisKey role in metabolic pathways

Properties

CAS No.

2644-75-9

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h12,15,20-22,25-26,31H,9-11,13-14,16-19H2,1-8H3/t21-,22-,25+,26+,28-,29-,30+/m1/s1

InChI Key

ZCBDFGFNCFLBOL-BQNIITSRSA-N

SMILES

CC(C)CCCC(C)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dihydroagnosterol;  NSC 107127;  NSC-107127;  NSC107127; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6,8-Dihydroxy-3-methyl-1-oxoisochromene-4-carbaldehyde
Dihydroagnosterol
6,8-Dihydroxy-3-methyl-1-oxoisochromene-4-carbaldehyde
Dihydroagnosterol
6,8-Dihydroxy-3-methyl-1-oxoisochromene-4-carbaldehyde
Dihydroagnosterol
6,8-Dihydroxy-3-methyl-1-oxoisochromene-4-carbaldehyde
Dihydroagnosterol
6,8-Dihydroxy-3-methyl-1-oxoisochromene-4-carbaldehyde
Dihydroagnosterol
6,8-Dihydroxy-3-methyl-1-oxoisochromene-4-carbaldehyde
Dihydroagnosterol

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